molecular formula C5H7NO2 B1354138 2-Cyano-2-methylpropanoic acid CAS No. 22426-30-8

2-Cyano-2-methylpropanoic acid

Cat. No. B1354138
CAS RN: 22426-30-8
M. Wt: 113.11 g/mol
InChI Key: DZDVNAVPCCNJRK-UHFFFAOYSA-N
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Description

2-Cyano-2-methylpropanoic acid is a chemical compound with the molecular formula C5H7NO2 . It is employed as an intermediate for pharmaceutical and organic synthesis . It is also used as a RAFT agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .


Synthesis Analysis

The synthesis of 2-Cyano-2-methylpropanoic acid-related compounds has been reported in various studies. For instance, 2-Cyano 3- (4-dimethylaminophenyl) prop 2-enoic acid was synthesized by the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate . Another study reported the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by recombinant E. coli JM109 cells .


Molecular Structure Analysis

The molecular weight of 2-Cyano-2-methylpropanoic acid is 113.12 g/mol . The InChI code is 1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8) . The canonical SMILES structure is CC©(C#N)C(=O)O .


Physical And Chemical Properties Analysis

2-Cyano-2-methylpropanoic acid is a solid at room temperature . It has a topological polar surface area of 61.1 Ų . It is soluble in ether but not miscible or difficult to mix with water .

Scientific Research Applications

Glycosidation Enhancements 2-Cyano-2-methylpropanoic acid derivatives have been utilized in glycosidation reactions, where they serve as steering groups to facilitate the glycosidation of sterically hindered alcohols. This process occurs under mild acidic conditions, producing glycoside products with high yield and beta-selectivity without forming orthoester side products. The derivatives are easily cleaved under mild basic conditions, showcasing their versatility in synthesis applications (Szpilman & Carreira, 2009).

Catalytic Distillation for Ester Synthesis Another application is in the synthesis process of 2-methylpropylacetate via catalytic distillation. This process, which combines esterification of acetic acid with 2-methylpropanol, showcases the efficiency of using 2-cyano-2-methylpropanoic acid derivatives in catalytic processes to achieve separation and reaction in one step, thereby enhancing the efficiency of ester production (Hanika, Smejkal, & Kolena, 2001).

Thermochemical Property Analysis Research on monocarboxylic acids, including derivatives of 2-cyano-2-methylpropanoic acid, has led to a better understanding of their thermochemical properties. Standard molar enthalpies of vaporization or sublimation were measured, aiding in the development of predictive schemes for these properties. This research contributes to our understanding of the physical properties of these compounds, which is crucial for their application in various industrial processes (Verevkin, 2000).

Molecular Machine Fuel A significant application of 2-cyano-2-methylpropanoic acid is its use as a chemical fuel for molecular machines. The acid can be released in situ to power acid-base driven molecular machines without overfeeding the system, demonstrating an innovative use of this compound in nanotechnology and molecular engineering (Biagini et al., 2020).

Safety And Hazards

2-Cyano-2-methylpropanoic acid is classified as dangerous, with hazard statements including H301, H312, H314, and H332 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

2-cyano-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVNAVPCCNJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463634
Record name 2-CYANO-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-methylpropanoic acid

CAS RN

22426-30-8
Record name 2-CYANO-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-2,2-dimethylaceticacid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Bai, A Belovodskiy, M Hena… - Journal of Medicinal …, 2021 - ACS Publications
… The procedure for 15a was followed with 13 (40.0 mg, 0.0792 mmol), 2-cyano-2-methylpropanoic acid (60.7 mg, 0.537 mmol), sodium tert-butoxide (36.1 mg, 0.376 mmol), potassium …
Number of citations: 72 pubs.acs.org
H Yamagishi, T Inoue, Y Nakajima, J Maeda… - Bioorganic & Medicinal …, 2017 - Elsevier
… A mixture of 3 (80 mg, 0.29 mmol), 2-cyano-2-methylpropanoic acid (43 mg, 0.38 mmol), HOBt (60 mg, 0.44 mmol), Et 3 N (90 µL, 0.65 mmol), and EDC·HCl (113 mg, 0.59 mmol) in DMF …
Number of citations: 3 www.sciencedirect.com
K Log - Other Organic Ligands - Springer
… 2-Cyano-2-methylpropanoic acid HL/HL (C5H7o2N), HL …
Number of citations: 0 link.springer.com
AE Martell, RM Smith, AE Martell, RM Smith - Other Organic Ligands, 1977 - Springer
… 2-Cyano-2-methylpropanoic acid HL/HL (C5H7o2N), HL …
Number of citations: 2 link.springer.com
B N-Acetyldesferriferrioxamin - Other Organic Ligands, 1974 - books.google.com
… INDEXES 2-Cyano-2-methylpropanoic acid, 335 2-Cyanophenol, 184 3-Cyanophenol, 184 4-Cyanophenol, 184 2-Cyanophenoxyacetic acid, 338 3-Cyan0phenoxyacetic acid, 338 4-…
Number of citations: 0 books.google.com
山岸尋亮 - repository.dl.itc.u-tokyo.ac.jp
第一章 序論 1 1–1. 臓器移植と免疫拒絶反応 1–2. Janus Kinase とその阻害剤 1–3. 本研究の目的第二章 主活性向上と CYP3A4 時間依存的阻害回避に向けた検討 6 2–1. 主活性向上のための…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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